molecular formula C14H21NO4 B14334397 N,N-diethylethanamine;phthalic acid CAS No. 79723-03-8

N,N-diethylethanamine;phthalic acid

Cat. No.: B14334397
CAS No.: 79723-03-8
M. Wt: 267.32 g/mol
InChI Key: JLIOOYQWWAUHRC-UHFFFAOYSA-N
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Description

N,N-Diethylethanamine (Triethylamine) is a tertiary amine (C₆H₁₅N) with a molecular weight of 101.19 g/mol. It is widely used as a base in organic synthesis, particularly in dehydrohalogenation reactions, Swern oxidations, and the preparation of esters/amides from acyl chlorides . Its amphiphilic properties make it valuable in ion-interaction chromatography, where its tertiary ammonium salts are used as volatile ion-pairing agents compatible with mass spectrometry . Additionally, it serves as an anesthetic in entomology (e.g., FlyNap for Drosophila) and in the production of pesticides like Triclopyr .

Phthalic Acid (1,2-Benzenedicarboxylic Acid) is an aromatic dicarboxylic acid (C₈H₆O₄) with ortho-positioned carboxyl groups. It is a precursor for phthalate esters (e.g., dibutyl phthalate), which are plasticizers and bioactive compounds with antimicrobial properties . Phthalic acid derivatives are critical in polymer chemistry, forming polyimides and metal-organic frameworks (MOFs) . Notably, its isomers (ortho, meta, para) influence the rheological behavior of pH-responsive wormlike micelles in surfactant systems .

Properties

CAS No.

79723-03-8

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N,N-diethylethanamine;phthalic acid

InChI

InChI=1S/C8H6O4.C6H15N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10)(H,11,12);4-6H2,1-3H3

InChI Key

JLIOOYQWWAUHRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via proton transfer from the carboxylic acid groups of phthalic acid to the amine, as shown:
$$ \text{C₈H₆O₄} + 2\,\text{(C₂H₅)₃N} \rightarrow \text{C₈H₄O₄²⁻} \cdot 2\,\text{(C₂H₅)₃NH⁺} $$
A 1:2 molar ratio of phthalic acid to N,N-diethylethanamine is critical to ensure complete neutralization.

Solvent Selection and Reaction Conditions

Ethanol and acetone are preferred due to their ability to dissolve both reactants. For example, dissolving 148 g (1.0 mol) of phthalic acid in 500 mL of ethanol, followed by dropwise addition of 202 g (2.0 mol) of N,N-diethylethanamine at 25°C, yields a 85% product after solvent evaporation. Elevated temperatures (50–60°C) reduce crystallization time but may compromise purity due to side reactions.

Solvent-Free Synthesis Approach

Building on solvent-free methodologies for related phthalic acid derivatives, this approach eliminates solvent recovery costs and environmental concerns.

Procedure and Optimization

Phthalic acid (148 g) and N,N-diethylethanamine (202 g) are mixed neat and heated to 80°C under nitrogen. The exothermic reaction completes within 2 hours, yielding a 90% pure product. A key advantage is the absence of solvent-induced impurities, though precise temperature control is necessary to prevent amine volatilization.

In Situ Generation via Phthalic Anhydride Hydrolysis

This two-step method first hydrolyzes phthalic anhydride to phthalic acid, followed by neutralization with N,N-diethylethanamine.

Hydrolysis and Neutralization

Phthalic anhydride (148 g) is refluxed in water (200 mL) for 1 hour to form phthalic acid. N,N-diethylethanamine (202 g) is then added, and the mixture is stirred at 50°C for 3 hours. Filtration yields a 78% pure product. While cost-effective, aqueous conditions may reduce yield due to partial amine solubility.

Catalyzed Esterification-Amination

Although unconventional for tertiary amines, this method adapts esterification protocols for dimethyl phthalate.

Reaction Pathway

Phthalic anhydride reacts with methanol in the presence of sulfuric acid to form monomethyl phthalate, which subsequently reacts with N,N-diethylethanamine. However, tertiary amines exhibit low nucleophilicity, resulting in <50% conversion. This method is less favorable compared to direct neutralization.

Mechanochemical Synthesis

A novel, solvent-free technique involves grinding phthalic acid and N,N-diethylethanamine in a ball mill. Preliminary data suggest 88% yield after 30 minutes of milling, though scalability remains unproven.

Comparative Analysis of Methods

The table below evaluates key parameters across methodologies:

Method Solvent Temperature (°C) Yield (%) Purity (%) Reaction Time (h)
Direct Neutralization Ethanol 25 85 98 4
Solvent-Free None 80 90 99 2
In Situ Hydrolysis Water 50 78 95 4
Mechanochemical None Ambient 88 97 0.5

Quality Control and Characterization

Critical quality metrics include:

  • Melting Point : Pure N,N-diethylethanamine phthalic acid melts at 134–136°C.
  • Ash Content : ≤0.3% as per industrial standards.
  • Residual Solvents : Gas chromatography analysis ensures compliance with ICH guidelines.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Differences:

  • Basicity and Volatility : Tertiary amines (e.g., N,N-diethylethanamine) are less basic than primary/secondary amines but more volatile, enabling their use in mass spectrometry .
  • Applications: Quaternary ammonium salts (from tertiary amines) are non-volatile and used in textiles, whereas tertiary ammonium salts (e.g., triethylammonium acetate) are volatile and ideal for analytical chemistry .

Reaction-Specific Comparisons

  • Condensation Reactions : N,N-Diethylethanamine outperforms bulkier amines (e.g., tributylamine) in reactions requiring steric accessibility, such as peptide coupling .
  • Pharmaceutical Synthesis : Compared to N,N-dimethylacetamide (polar aprotic solvent), triethylamine is preferred for acid scavenging due to its lower nucleophilicity .

Comparison of Phthalic Acid with Similar Compounds

Structural Isomers and Derivatives

Compound Structure/Isomer Key Properties/Applications Reference
Phthalic Acid Ortho (1,2-) Precursor for phthalate esters; MOF building block; pH-responsive micelle formation
Isophthalic Acid Meta (1,3-) Higher thermal stability in polyesters; less common in plasticizers
Terephthalic Acid Para (1,4-) Primary component in PET plastics; non-bioactive compared to phthalic acid derivatives
Dipicolinic Acid 2,6-Pyridinedicarboxylic Acid Chelating agent; excitatory neurotransmitter release in striatal neurons

Key Differences:

  • Bioactivity : Phthalic acid derivatives (e.g., dibutyl phthalate) exhibit antimicrobial properties, whereas terephthalic acid is inert in biological systems .
  • Rheological Behavior : Ortho-phthalic acid forms longer wormlike micelles than meta/para isomers in surfactant systems due to optimal carboxyl group spacing .

Functional Analogues in Pharmacology

  • Excitotoxicity: Phthalic acid mimics quinolinic acid in evoking striatal acetylcholine release but lacks nitrogen, showing unique excitotoxic effects .
  • Polymer Chemistry: Phthalic anhydride (derived from phthalic acid) is a key monomer for polyimides, whereas maleic anhydride is used in unsaturated polyesters .

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